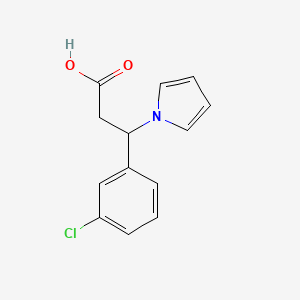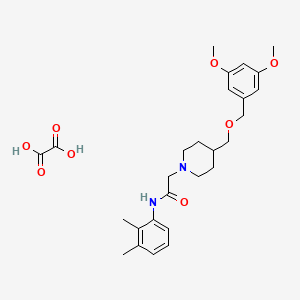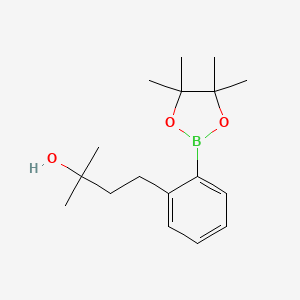
2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a chemical with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that similar compounds are often used in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The compound is an oily liquid at room temperature . Its molecular weight is 208.07 . Other physical and chemical properties such as density, melting point, boiling point, and refractive index could not be found in the available resources.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol, focusing on six unique fields:
Organic Synthesis
2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the development of novel therapeutic agents . Its ability to participate in cross-coupling reactions allows for the creation of diverse molecular scaffolds, which can be further modified to enhance biological activity and selectivity. This versatility makes it a valuable tool in the design and synthesis of new drugs .
Material Science
2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol: is also significant in material science, particularly in the synthesis of polymers and advanced materials . Its incorporation into polymer backbones can improve material properties such as thermal stability, mechanical strength, and chemical resistance. This makes it useful in the development of high-performance materials for various industrial applications .
Catalysis
In the field of catalysis, this compound serves as a precursor for the synthesis of catalytic systems . It can be used to prepare catalysts that are effective in various chemical transformations, including hydrogenation, hydroboration, and oxidation reactions. These catalysts are essential for improving reaction efficiency and selectivity in both academic and industrial settings .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in the synthesis of pesticides and herbicides. Its role in cross-coupling reactions allows for the creation of complex molecules that can act as effective agents against pests and weeds. This application is vital for improving crop yields and ensuring food security.
ChemicalBook Sigma-Aldrich SpringerLink MilliporeSigma : NDTV : Forbes
Propiedades
IUPAC Name |
2-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-15(2,19)12-11-13-9-7-8-10-14(13)18-20-16(3,4)17(5,6)21-18/h7-10,19H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRQXMVQOCPQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2911537.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)
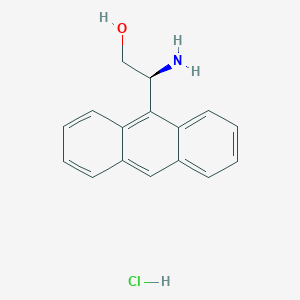
![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)
![3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2911545.png)

![2-Propan-2-yl-1-[1-(thian-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2911548.png)
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)
![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)
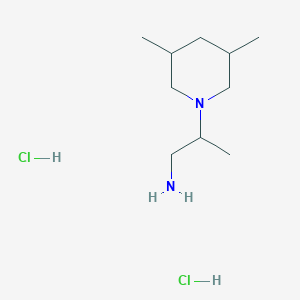
![Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2911554.png)
